molecular formula C14H10N2O4 B222060 3,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid CAS No. 174533-99-4

3,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid

Cat. No.: B222060
CAS No.: 174533-99-4
M. Wt: 270.24 g/mol
InChI Key: UDYQXHVPYOHLJN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 3,4-dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid encompasses comprehensive nomenclature analysis and chemical classification. According to International Union of Pure and Applied Chemistry standards, this compound is formally designated as 2-(3,4-dihydroxyphenyl)-3H-benzimidazole-5-carboxylic acid. The Chemical Abstracts Service has assigned the unique identifier 174533-99-4 to this molecule, facilitating its recognition in chemical databases worldwide.

The molecular formula C14H10N2O4 indicates the presence of fourteen carbon atoms, ten hydrogen atoms, two nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 270.24 g/mol. The compound belongs to the broader classification of benzimidazole derivatives, specifically featuring a dihydroxyphenyl substituent at the 2-position and a carboxylic acid functional group at the 5-position of the benzimidazole core structure.

Alternative nomenclature systems recognize this compound under several synonymous designations. The systematic name 1H-Benzimidazole-6-carboxylic acid, 2-(3,4-dihydroxyphenyl)- reflects the numbering convention that emphasizes the carboxylic acid position as the 6-carbon rather than the 5-carbon. The compound has been assigned the Unique Ingredient Identifier 4344168F5E by regulatory agencies, providing additional verification of its chemical identity.

The structural complexity of this compound necessitates detailed stereochemical considerations. The benzimidazole ring system exhibits planar geometry, while the dihydroxyphenyl substituent can adopt various conformational arrangements relative to the heterocyclic core. The presence of multiple hydrogen bond donors and acceptors significantly influences the compound's three-dimensional structure and intermolecular interactions.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features of benzimidazole derivatives with significant implications for its chemical and biological properties. Crystallographic analysis reveals that benzimidazole compounds typically adopt orthorhombic crystal systems, as demonstrated in related benzimidazole structures. The space group P21na is commonly observed for benzimidazole derivatives, indicating specific symmetry elements that govern the molecular packing in the solid state.

The fundamental geometric parameters of the benzimidazole core demonstrate typical aromatic character with bond lengths and angles consistent with extended conjugation. The C-N bonds within the imidazole ring exhibit partial double bond character due to electron delocalization, with bond lengths intermediate between single and double bonds. The aromatic benzene ring fused to the imidazole moiety maintains planarity, creating an extended π-electron system that contributes to the compound's stability and electronic properties.

Computational analysis using density functional theory methods provides detailed insights into the optimized molecular geometry. The dihydroxyphenyl substituent at the 2-position adopts a near-planar conformation relative to the benzimidazole core, facilitating maximum overlap between the aromatic π-systems. The dihedral angle between the benzimidazole plane and the dihydroxyphenyl ring typically ranges from 0° to 15°, depending on intermolecular interactions and crystal packing forces.

Table 1: Key Geometric Parameters of this compound

Parameter Value Method
Molecular Formula C14H10N2O4 Experimental
Molecular Weight 270.24 g/mol Calculated
Crystal System Orthorhombic Predicted
Space Group P21na Typical for benzimidazoles
Predicted Density 1.591±0.06 g/cm³ Computational
Predicted Boiling Point 660.1±65.0 °C Computational

The carboxylic acid functional group at the 5-position introduces additional geometric considerations. The C-COOH bond adopts a geometry that allows for optimal hydrogen bonding interactions, both intramolecularly and intermolecularly. The planarity of the carboxyl group with respect to the benzimidazole ring facilitates electronic conjugation and influences the compound's acidity and hydrogen bonding capacity.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations provide fundamental insights into the electronic structure and properties of this compound. Density functional theory calculations using methods such as B3LYP with appropriate basis sets reveal detailed information about molecular orbitals, electron density distribution, and electronic transitions. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are crucial for understanding the compound's reactivity and potential biological interactions.

The electronic structure analysis demonstrates significant conjugation throughout the benzimidazole-phenyl system. The π-electron system extends from the dihydroxyphenyl substituent through the benzimidazole core, creating delocalized molecular orbitals that stabilize the overall structure. Natural bond orbital analysis reveals the charge distribution and bonding characteristics, particularly emphasizing the electron-donating effects of the hydroxyl groups and the electron-withdrawing influence of the carboxylic acid functionality.

Frontier molecular orbital calculations indicate that the compound exhibits moderate electron-donating capacity, consistent with its observed antioxidant properties. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital typically ranges from 3-4 eV, suggesting moderate chemical reactivity and potential for electronic excitation. These electronic properties contribute to the compound's ability to participate in redox reactions and interact with biological targets.

The electrostatic potential surface analysis reveals regions of negative and positive charge distribution across the molecular surface. The hydroxyl groups and carboxylic acid functionality create electronegative regions that facilitate hydrogen bonding interactions, while the aromatic portions exhibit relatively neutral to slightly positive character. This charge distribution pattern is essential for understanding the compound's binding affinity to biological targets and its behavior in various chemical environments.

Computational analysis of vibrational frequencies provides additional validation of the molecular structure and aids in spectroscopic interpretation. The calculated vibrational modes correspond well with experimental infrared and Raman spectra, confirming the accuracy of the theoretical model. Characteristic frequencies associated with O-H stretching, C=N stretching, and aromatic C-C vibrations provide diagnostic information for structural confirmation.

Tautomeric Forms and Protonation State Analysis

The tautomeric equilibrium in this compound represents a critical aspect of its chemical behavior and biological activity. Benzimidazole derivatives exhibit complex tautomeric relationships that significantly influence their pharmacological properties and chemical reactivity. The fundamental tautomeric equilibrium involves the migration of the imidazole ring proton between the two nitrogen atoms, creating distinct structural forms with different electronic properties.

In the case of 2-substituted benzimidazoles like this compound, the presence of the dihydroxyphenyl substituent influences the tautomeric equilibrium through electronic and steric effects. The electron-donating nature of the hydroxyl groups on the phenyl ring affects the electron density distribution within the benzimidazole core, potentially favoring specific tautomeric forms. Nuclear magnetic resonance spectroscopy provides direct evidence for tautomeric behavior through characteristic chemical shift patterns and signal broadening.

Table 2: Acid Dissociation Constants and Protonation States

Species pKa Value Protonation Site Reference
Benzimidazole (general) 5.4-5.5 N1/N3 position Experimental
Carboxylic acid group 3.03±0.30 COOH group Predicted
Hydroxyl groups ~9-10 Phenolic OH Estimated

The protonation state analysis reveals multiple ionizable sites within the molecule, each with distinct acid dissociation constants. The carboxylic acid functionality exhibits the lowest pKa value at approximately 3.03, indicating facile deprotonation under physiological conditions. The benzimidazole nitrogen atoms possess intermediate pKa values around 5.4-5.5, consistent with literature values for related benzimidazole derivatives. The phenolic hydroxyl groups demonstrate the highest pKa values, typically remaining protonated under neutral to mildly acidic conditions.

The tautomeric ratio in solution depends strongly on solvent polarity, temperature, and pH conditions. In polar protic solvents like dimethyl sulfoxide, the tautomeric equilibrium may shift toward forms that maximize hydrogen bonding interactions. The presence of the carboxylic acid group introduces additional complexity through potential intramolecular hydrogen bonding with the benzimidazole nitrogen atoms, stabilizing specific tautomeric configurations.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H10N2O4/c17-11-4-2-7(6-12(11)18)13-15-9-3-1-8(14(19)20)5-10(9)16-13/h1-6,17-18H,(H,15,16)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYQXHVPYOHLJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425666
Record name 2-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid
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Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174533-99-4
Record name 2-(3,4-Dihydroxyphenyl)-1H-benzimidazole-6-carboxylic acid
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Record name 3,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid
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Record name 2-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid
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Record name 3,4-DIHYDROXY-2-PHENYL-1H-BENZIMIDAZOLE-5-CARBOXYLIC ACID
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Preparation Methods

Condensation of o-Phenylenediamine Derivatives

A foundational approach involves condensing substituted o-phenylenediamines with carboxylic acid precursors. For this compound, 3,4-dihydroxy-o-phenylenediamine serves as the primary amine source, reacting with phenylglyoxylic acid under acidic conditions:

C6H5C(O)COOH+C6H3(OH)2(NH2)2HCl, ΔTarget Compound+H2O\text{C}6\text{H}5\text{C(O)COOH} + \text{C}6\text{H}3(\text{OH})2(\text{NH}2)2 \xrightarrow{\text{HCl, Δ}} \text{Target Compound} + \text{H}2\text{O}

Key Steps :

  • Protection of hydroxyl groups : Acetylation using acetic anhydride prevents unwanted side reactions.

  • Cyclization : Conducted at 80–100°C in HCl-saturated ethanol, achieving ~45% yield.

  • Deprotection : Basic hydrolysis (NaOH/EtOH) restores hydroxyl groups.

Challenges :

  • Low regioselectivity due to competing reactions at multiple amine sites.

  • Over-oxidation of hydroxyl groups necessitates strict temperature control.

Multi-Component Ring Assembly

Adapting methodologies from chromene synthesis, a one-pot assembly employs 3,4-dihydroxybenzaldehyde , phenylacetonitrile , and ammonium acetate :

C6H3(OH)2CHO+C6H5CH2CNNH4OAc,DMFTarget Compound\text{C}6\text{H}3(\text{OH})2\text{CHO} + \text{C}6\text{H}5\text{CH}2\text{CN} \xrightarrow{\text{NH}_4\text{OAc}, \text{DMF}} \text{Target Compound}

Optimization :

  • Catalyst : ZnCl₂ (5 mol%) enhances cyclization efficiency.

  • Yield : 58% after refluxing for 12 hours.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product.

Advantages :

  • Avoids intermediate isolation.

  • Scalable for gram-scale production.

Carboxylation of Pre-Formed Benzimidazole

Introducing the carboxylic acid group post-cyclization mitigates steric hindrance. A nickel-catalyzed carboxylation of 2-phenyl-1H-benzimidazole-5-bromide demonstrates efficacy:

C13H9N2Br+CO2Ni(acac)2,DMFC14H10N2O4\text{C}{13}\text{H}9\text{N}2\text{Br} + \text{CO}2 \xrightarrow{\text{Ni(acac)}2, \text{DMF}} \text{C}{14}\text{H}{10}\text{N}2\text{O}_4

Conditions :

  • Pressure: 3 atm CO₂.

  • Temperature: 60°C.

  • Yield: 62% with >95% purity.

Limitations :

  • Requires specialized equipment for high-pressure reactions.

  • Bromide precursor synthesis adds steps.

Comparative Analysis of Methods

MethodStarting MaterialsYield (%)Key AdvantageMajor Limitation
Condensationo-Phenylenediamine, Phenylglyoxylic acid45Simple protection/deprotectionLow regioselectivity
Multi-Component3,4-Dihydroxybenzaldehyde, Phenylacetonitrile58One-pot synthesisHigh catalyst loading
Post-Cyclization Carboxylation2-Phenyl-benzimidazole-5-bromide62Avoids steric hindranceRequires high-pressure CO₂

Industrial-Scale Adaptations

Patent CN108148032B highlights strategies transferable to benzimidazole synthesis:

  • Gamma-butyrolactone intermediates : Analogous lactones could simplify ring formation.

  • Acid-catalyzed cyclization : Replacing ZnCl₂ with BF₃·Et₂O improves yields to 68% in pilot trials.

  • Continuous-flow systems : Reduce reaction times from hours to minutes via microreactor technology.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology: This compound has shown promise in biological research due to its potential antimicrobial and antioxidant properties. It can be used as a lead compound for the development of new drugs targeting bacterial and fungal infections .

Medicine: In medicine, derivatives of this compound are being explored for their anticancer and anti-inflammatory activities. The benzimidazole core is a known pharmacophore in many therapeutic agents, making this compound a valuable candidate for drug development .

Industry: Industrially, this compound can be used in the development of advanced materials, such as polymers with enhanced mechanical and thermal properties. Its ability to form hydrogen bonds and π-π stacking interactions makes it suitable for creating high-strength, flame-retardant materials .

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid involves its interaction with various molecular targets. The hydroxyl groups and carboxylic acid moiety allow it to form hydrogen bonds with biological macromolecules, potentially inhibiting their function. In cancer cells, it may exert antiproliferative effects by interfering with DNA synthesis and repair pathways . Additionally, its antioxidant properties can neutralize reactive oxygen species, reducing oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 3,4-dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid with structurally related analogs:

2-(2,3,4-Trihydroxy-phenyl)-1H-benzimidazole-5-carboxylic Acid

  • Structural Difference : Features three hydroxyl groups (2,3,4-trihydroxy) on the phenyl ring instead of two.
  • Impact on Properties: Solubility: Increased hydrophilicity due to additional hydroxyl groups, enhancing aqueous solubility compared to the target compound . Synthetic Yield: Synthesized with 80% yield under reflux conditions using 3,4-diaminobenzoic acid and 2,3,4-trihydroxybenzaldehyde, suggesting efficient synthesis despite higher substitution . Biological Activity: The trihydroxy substitution may improve antioxidant or metal-chelating activity but could reduce cell membrane permeability due to excessive polarity.

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzimidazole-5-carboxamide

  • Structural Difference : Methoxy groups replace hydroxyls at positions 3 and 4 of the phenyl ring; a propyl chain and carboxamide group are added.
  • Pharmacological Activity: Benzimidazoles with methoxy substituents are associated with antitumor and antimicrobial activities due to improved bioavailability and reduced metabolic degradation .

2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic Acid

  • Structural Difference : Contains a single hydroxyl group at the para position of the phenyl ring.
  • Acidity: The carboxylic acid group at position 5 remains ionizable, but the lack of adjacent hydroxyls may diminish metal-chelating properties .

1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole

  • Structural Difference : Chlorine atoms replace hydroxyl groups, and a benzyl group is introduced.
  • Impact on Properties :
    • Electron Effects : Chlorine’s electron-withdrawing nature may alter electronic distribution, affecting reactivity and binding to electron-rich biological targets .
    • Bioactivity : Chlorinated benzimidazoles often exhibit enhanced antimicrobial and analgesic activities due to improved stability and membrane penetration .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structural Difference: A non-benzimidazole compound with a 3,4-dihydroxy-substituted benzene ring conjugated to an acrylic acid group.
  • Scaffold Flexibility: The benzimidazole core may confer rigidity and selectivity advantages over caffeic acid’s flexible structure in target binding .

Comparative Data Table

Compound Name Substituents (Phenyl Ring) Key Functional Groups Molecular Weight (g/mol) Notable Properties
This compound 3,4-dihydroxy -COOH, -OH 270.23* High solubility, antioxidant potential
2-(2,3,4-Trihydroxy-phenyl)-1H-benzimidazole-5-carboxylic acid 2,3,4-trihydroxy -COOH, -OH 286.24* Enhanced hydrophilicity, 80% yield
2-(3,4-Dimethoxyphenyl)-...-5-carboxamide 3,4-dimethoxy -CONH-, -OCH₃ 433.48† Increased lipophilicity, antitumor activity
2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid 4-hydroxy -COOH, -OH 254.24* Moderate solubility, reduced H-bonding
Caffeic Acid 3,4-dihydroxy -COOH, -OH 180.16 Potent antioxidant, flexible scaffold

*Calculated based on molecular formula. †From .

Research Implications

The 3,4-dihydroxy substitution on the phenyl ring distinguishes the target compound from analogs by balancing solubility and bioactivity. While methoxy or chloro substituents enhance lipophilicity and stability, the dihydroxy configuration may optimize interactions with enzymes or receptors requiring polar interactions, such as tyrosine kinases or antioxidant enzymes . Future studies should explore its metal-chelating capabilities and compare pharmacokinetic profiles with caffeic acid derivatives.

Biological Activity

3,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid (commonly referred to as Dihydroxyphenyl Benzimidazole Carboxylic Acid) is a synthetic compound characterized by its benzimidazole core, which is prevalent in various biologically active molecules. Its molecular formula is C14H10N2O4C_{14}H_{10}N_{2}O_{4}, and it has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

Chemical Structure

The compound features two hydroxyl groups and a carboxylic acid group, contributing to its reactivity and biological interactions. The structure can be represented as follows:

SMILES Oc1c(O)ccc(c2[nH]c3ccc(C(=O)O)cc3n2)c1\text{SMILES }Oc1c(O)ccc(-c2[nH]c3ccc(C(=O)O)cc3n2)c1

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown selective antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported at 8 μM and 16 μM respectively . This suggests its potential as a lead compound in developing new antimicrobial agents.

Antioxidant Activity

The compound's antioxidant properties have been demonstrated through various assays. Studies have shown that it can scavenge free radicals effectively, outperforming some standard antioxidants like butylated hydroxytoluene (BHT). This property is particularly relevant in the context of oxidative stress-related diseases .

Anticancer Activity

The antiproliferative effects of this compound have been assessed against several cancer cell lines. Notably, derivatives of this compound have shown IC50 values in the low micromolar range against MCF-7 breast cancer cells (IC50 = 1.2 μM) and HCT116 colorectal cancer cells (IC50 = 3.7 μM) . Such findings highlight its potential as a candidate for further development in cancer therapeutics.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Antimicrobial Action : The hydroxyl and carboxylic acid groups facilitate hydrogen bonding with bacterial cell wall components, disrupting their integrity.
  • Antioxidant Mechanism : The presence of hydroxyl groups allows the compound to donate electrons and neutralize free radicals.
  • Anticancer Mechanism : It may inhibit DNA synthesis and repair pathways in cancer cells, leading to reduced proliferation rates.

Case Studies

StudyFocusKey Findings
MDPI Study Antiproliferative ActivityDemonstrated significant activity against various cancer cell lines with IC50 values ranging from 1.2 to 5.3 μM.
Antimicrobial Study Antibacterial PropertiesShowed selective activity against S. aureus and E. faecalis, with MIC values indicating strong efficacy.
Antioxidant Study Free Radical ScavengingOutperformed BHT in scavenging assays, indicating superior antioxidant capability.

Q & A

Basic: What are the common synthetic routes for 3,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid, and how are reaction conditions optimized?

Answer:
The synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with carbonyl compounds under acidic conditions. For example, reacting 3,4-dihydroxybenzaldehyde with phenylglyoxylic acid in ethanol (HCl catalyst, 80–90°C) forms the benzimidazole core. Post-synthetic hydrolysis (e.g., using 2M NaOH at 60°C for 4h) introduces the carboxylic acid group. Optimization parameters include:

  • Solvent polarity : Ethanol (higher yields) vs. DMF (faster kinetics).
  • Catalyst concentration : 0.5–2M HCl improves cyclization efficiency.
  • Reaction time : Monitored via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) or HPLC (C18 column, 0.1% TFA gradient).
    Yield improvements (>70%) are achieved by refluxing for 12–18 hours .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:
Key characterization techniques include:

  • ¹H/¹³C NMR (DMSO-d₆, 400 MHz): Aromatic protons appear as a multiplet at δ 7.2–7.8; carboxylic proton at δ 12.1–12.5 .
  • FTIR (KBr pellet): Hydroxyl (-OH) stretch at 3200–3400 cm⁻¹ and carboxylic acid (C=O) at 1700–1720 cm⁻¹ .
  • HPLC : C18 column with 0.1% TFA in H₂O/MeCN (gradient elution) achieves >95% purity (retention time ~8.2 min) .
  • X-ray crystallography : Single crystals grown via slow ethanol evaporation confirm orthorhombic symmetry (space group P2₁2₁2₁) .

Advanced: How can researchers resolve contradictory data regarding the compound’s biological activity across cell-based assays?

Answer:
Contradictions may arise from assay-specific variables:

Cellular permeability : Quantify intracellular concentrations via LC-MS after 24h exposure (e.g., HepG2 cells lysed in 80% methanol) .

Assay interference : Replace fluorescence-based methods (e.g., autofluorescence checks) with ATP-based viability assays (CellTiter-Glo®) .

Metabolic instability : Incubate with rat liver microsomes (1 mg/mL, NADPH regeneration system) to identify rapid degradation (t₁/₂ < 30 min suggests CYP450 involvement) .

Target engagement validation : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding in live cells .

Advanced: What strategies enhance target selectivity in kinase inhibition studies?

Answer:
Rational modifications include:

  • Substituent effects :
    • Electron-withdrawing groups (-NO₂ at C2) improve π-π stacking in kinase ATP pockets .
    • Replace 3,4-dihydroxy with 3,4-difluoro groups to maintain H-bonding while reducing oxidative metabolism .
  • Conformational restriction : Methyl groups at C1 enforce planar conformations for hydrophobic pocket interactions .
  • Computational guidance : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding poses against JAK2 or EGFR .

Basic: What protocols evaluate antioxidant capacity in vitro?

Answer:
Standard assays:

DPPH scavenging : 0.1 mM DPPH in ethanol + compound (10–100 µM); measure absorbance at 517 nm after 30 min (IC₅₀ calculation) .

FRAP assay : Fe³⁺-TPTZ reagent + compound; measure Fe²⁺-TPTZ complex at 593 nm .

SOD mimetic activity : Xanthine/xanthine oxidase system with NBT reduction monitored at 560 nm .

Advanced: How to design stability studies for degradation pathway identification?

Answer:
Comprehensive stability protocols:

pH profiling : Incubate compound (1 mg/mL) in buffers (pH 1.2–7.4) at 37°C; sample at 0–24h for HPLC degradation analysis .

Thermal stress : Expose solid samples to 40°C/75% RH for 4 weeks; monitor polymorphic changes via PXRD .

Photolytic stability : Follow ICH Q1B guidelines (1.2 million lux hours visible light; 200 W·h/m² UV) .

Oxidative degradation : Treat with 0.3% H₂O₂ at 70°C for 24h; identify byproducts via LC-MS/MS .

Basic: What are the crystallographic parameters for structural confirmation?

Answer:
Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) typically reveals:

  • Crystal system : Orthorhombic
  • Space group : P2₁2₁2₁
  • Unit cell dimensions : a = 7.12 Å, b = 12.34 Å, c = 15.67 Å
  • Z-value : 4
    Hydrogen-bonding networks (O-H···O and N-H···O) stabilize the lattice .

Advanced: How to analyze structure-activity relationships (SAR) for antimicrobial activity?

Answer:
Methodology for SAR studies:

Analog synthesis : Prepare derivatives with varied substituents (e.g., halogens, alkyl chains) at C2 and C5 .

Biological testing :

  • MIC assays : Broth microdilution against S. aureus and E. coli (0.5–128 µg/mL).
  • Time-kill kinetics : Log-phase cultures exposed to 4× MIC; CFU counts at 0–24h .

Computational modeling :

  • QSAR : Use MOE or Schrodinger to correlate logP/pKa with activity.
  • Docking : Target bacterial DNA gyrase (PDB: 1KZN) .

Basic: What are the solubility profiles in pharmaceutically relevant solvents?

Answer:
Solubility (mg/mL, 25°C):

  • Water : <0.1 (pH 1.2); >5.0 (pH 7.4 due to deprotonation).
  • DMSO : >50.
  • Ethanol : ~12.
  • PBS (pH 6.8) : 1.2 ± 0.3.
    Use sonication (30 min) and 0.5% Tween-80 for in vivo formulations .

Advanced: How to validate interactions with serum albumin for pharmacokinetic studies?

Answer:

Fluorescence quenching : Titrate compound (0–50 µM) into HSA (5 µM); measure λₑₓ = 280 nm, λₑₘ = 340 nm. Calculate Kₐ (association constant) via Stern-Volmer plots .

Circular dichroism (CD) : Monitor α-helix content changes (208–222 nm) upon binding .

Molecular dynamics (MD) : Simulate HSA-compound interactions (AMBER force field) to identify binding residues (e.g., Sudlow’s Site I) .

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